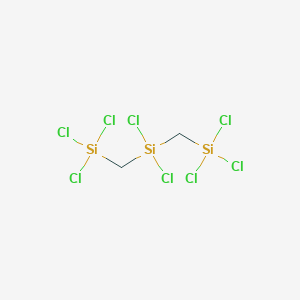

1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane

Description

Properties

IUPAC Name |

trichloro-[[dichloro(trichlorosilylmethyl)silyl]methyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl8Si3/c3-11(4,1-12(5,6)7)2-13(8,9)10/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRQKQHZWFHUHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](C[Si](Cl)(Cl)Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl8Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane typically involves the chlorination of trisilane derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or thionyl chloride under controlled temperature and pressure . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like alcohols or amines under appropriate conditions.

Hydrolysis: Reacts violently with water, forming hydrogen chloride and silanols.

Reduction: Can be reduced to form lower chlorinated silanes using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields silanols and hydrogen chloride .

Scientific Research Applications

1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Biology: Investigated for its potential use in modifying biological molecules for research purposes.

Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane involves its ability to react with various nucleophiles due to the presence of multiple chlorine atoms. These reactions can lead to the formation of new chemical bonds, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs include other octachloro-substituted compounds, particularly those with high chlorine content and environmental or industrial relevance. Below is a detailed comparison based on the evidence provided:

Structural Analogs

Functional Analogs

Functional analogs include octachloro compounds with divergent backbones but overlapping hazards or applications:

Key Findings:

- Reactivity vs. Persistence: The trisilapentane derivative is expected to exhibit high reactivity (e.g., hydrolysis), unlike carbon-based organochlorines like Chlordane or OCDD, which persist in ecosystems due to stable C-Cl bonds .

- Toxicity: Chlordane and OCDD are classified as highly toxic, with endocrine-disrupting and carcinogenic effects . The trisilapentane compound’s hazards likely stem from corrosivity and HCl release during decomposition.

- Applications: Chlorinated silanes are niche industrial precursors, whereas octachloro organochlorines were historically used in agriculture (e.g., Chlordane) or formed unintentionally (e.g., OCDD in incineration) .

Biological Activity

1,1,1,3,3,5,5,5-Octachloro-1,3,5-trisilapentane (CAS Number: 31323-44-1) is a synthetic compound belonging to the class of chlorinated siloxanes. Due to its chemical structure and properties, it has garnered attention in various fields including environmental science and toxicology. This article aims to provide a detailed overview of the biological activity associated with this compound based on existing research and case studies.

- Molecular Formula : C₅Cl₈Si₃

- Molecular Weight : 399.88 g/mol

- Density : 1.669 g/cm³

- Boiling Point : 184°C

Biological Activity Overview

The biological activity of octachloro-1,3,5-trisilapentane is primarily characterized by its potential toxicity and environmental persistence. The compound exhibits various effects on biological systems which can be summarized as follows:

Toxicological Effects

- Acute Toxicity : Studies have indicated that octachloro compounds can exhibit acute toxicity in aquatic organisms. For instance, the LC50 values (the concentration lethal to 50% of the test organisms) for several chlorinated compounds in fish have been documented to be low, indicating high toxicity levels.

- Chronic Effects : Long-term exposure studies have shown that chlorinated siloxanes can lead to bioaccumulation in aquatic food chains. This raises concerns about their impact on higher trophic levels and potential human health risks through the consumption of contaminated fish.

Endocrine Disruption

Research has suggested that octachloro compounds may act as endocrine disruptors. This means they can interfere with hormonal systems in animals and potentially humans. The mechanisms include:

- Alteration of hormone synthesis and metabolism.

- Disruption of receptor binding activities.

Case Study 1: Aquatic Toxicity

In a study published by Chemsrc, octachloro-1,3,5-trisilapentane was tested for its effects on freshwater fish species. Results indicated significant mortality rates at concentrations above 10 µg/L over a 96-hour exposure period. The study concluded that this compound poses a considerable risk to aquatic life.

Case Study 2: Bioaccumulation Potential

A research article highlighted the bioaccumulation potential of chlorinated siloxanes in sediment-dwelling organisms. The findings showed that octachloro compounds could accumulate in the tissues of benthic organisms over time, leading to increased concentrations in predator species.

Research Findings

Recent studies have focused on understanding the mechanisms behind the biological activity of octachloro compounds:

| Study | Findings |

|---|---|

| Sigma-Aldrich | Investigated vapor absorption spectra indicating potential respiratory toxicity. |

| JICOSH | Documented regulations around industrial use due to environmental risks associated with chlorinated compounds. |

| MedChemExpress | Explored potential signaling pathways affected by octachloro compounds in cellular models. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.